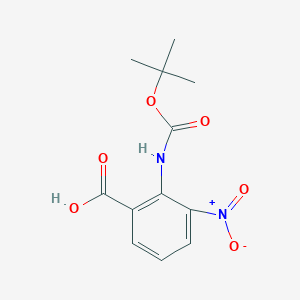
2-tert-Butoxycarbonylamino-3-nitro-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butoxycarbonylamino-3-nitro-benzoic acid is an organic compound that features a nitro group and a tert-butoxycarbonyl (BOC) protected amino group attached to a benzoic acid core. This compound is of interest in organic synthesis and medicinal chemistry due to its functional groups, which can undergo various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-3-nitro-benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-tert-Butoxycarbonylamino-3-nitro-benzoic acid can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Deprotection: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Reduction: Formation of 2-amino-3-nitrobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Deprotection: Formation of 2-amino-3-nitrobenzoic acid after removal of the BOC group.
科学的研究の応用
2-tert-Butoxycarbonylamino-3-nitro-benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s functional groups make it a valuable building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the effects of nitro and amino groups on biological systems.
Material Science:
作用機序
The mechanism of action of 2-tert-Butoxycarbonylamino-3-nitro-benzoic acid depends on the specific chemical reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group, which can then participate in further reactions.
Substitution: The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.
Deprotection: The BOC group is removed under acidic conditions, revealing the free amino group for further reactions.
類似化合物との比較
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-3-methylbenzoic acid: Similar structure but with a methyl group instead of a nitro group.
2-{[(Tert-butoxy)carbonyl]amino}-3-chlorobenzoic acid: Similar structure but with a chloro group instead of a nitro group.
2-{[(Tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid: Similar structure but with a fluoro group instead of a nitro group.
Uniqueness
The presence of both a nitro group and a BOC-protected amino group makes 2-tert-Butoxycarbonylamino-3-nitro-benzoic acid unique. The nitro group can undergo reduction and substitution reactions, while the BOC-protected amino group can be deprotected to reveal a free amino group for further functionalization. This dual functionality provides versatility in synthetic applications.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)20-11(17)13-9-7(10(15)16)5-4-6-8(9)14(18)19/h4-6H,1-3H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVNSQNDUXHQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
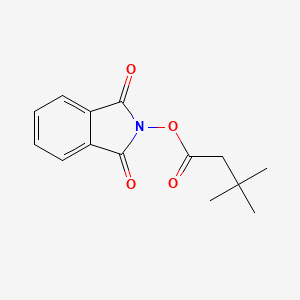
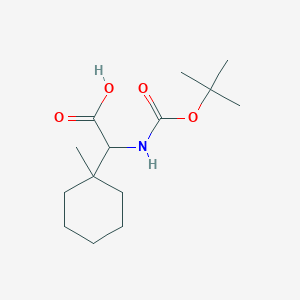
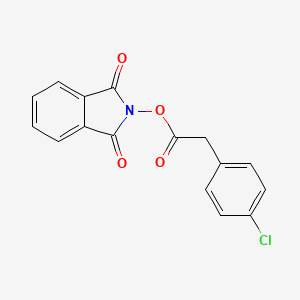
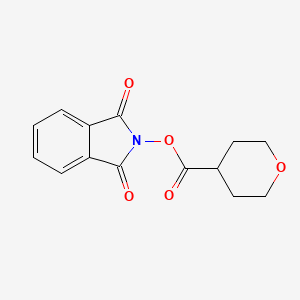
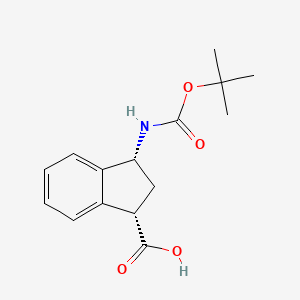
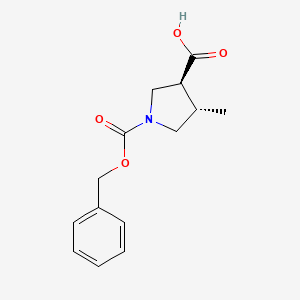
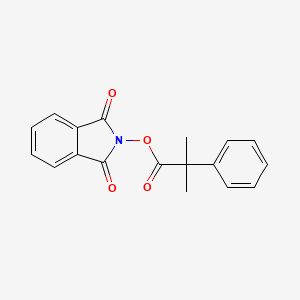
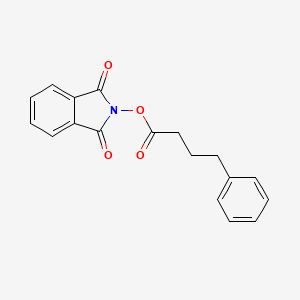
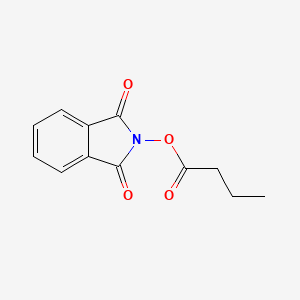
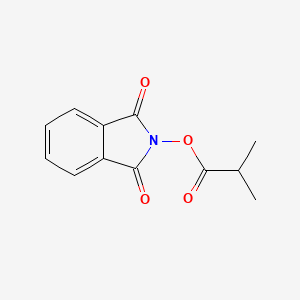
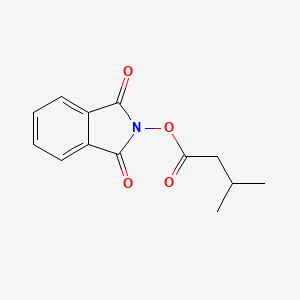
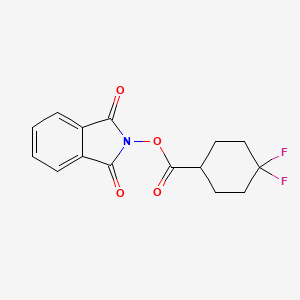
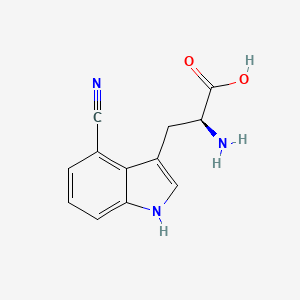
![ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B8074665.png)
